

# Application Notes and Protocols for In Vivo Experimental Models of TIC10 (ONC201)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: TIC10 isomer

CAS No.: 41276-02-2

Cat. No.: B1683152

[Get Quote](#)

## Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to evaluate the efficacy and mechanism of action of TIC10 (ONC201). TIC10, a first-in-class small molecule imipridone, has garnered significant attention for its unique anti-cancer properties, including its ability to induce the integrated stress response (ISR) and the pro-apoptotic ligand TRAIL.[1][2][3][4][5] This guide delves into the scientific rationale behind model selection, detailed protocols for drug administration and efficacy assessment, and methodologies for pharmacodynamic studies. By offering a blend of established protocols and expert insights, this document aims to empower researchers to conduct robust and reproducible preclinical studies with TIC10.

## Introduction: The Scientific Rationale for TIC10 (ONC201)

TIC10 (also known as ONC201) is an orally bioavailable small molecule that has demonstrated a favorable safety profile and anti-tumor activity across a range of preclinical cancer models.[3]

[6] Its primary mechanism of action involves the induction of the integrated stress response (ISR), a cellular program activated by various stressors.[1][2][7] This response is largely mediated by the activation of transcription factor 4 (ATF4).[1][2][7] In the context of TIC10, ISR activation leads to the upregulation of Death Receptor 5 (DR5) and the transcriptional induction of its ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), via the transcription factor Foxo3a.[1][3][8][9][10] This dual induction of both the receptor and the ligand creates a potent autocrine and paracrine apoptotic signal in cancer cells, while largely sparing normal cells.[3][11]

Furthermore, TIC10 has been shown to inactivate the pro-survival signaling pathways Akt and ERK.[1][11] The ability of TIC10 to penetrate the blood-brain barrier has made it a particularly promising agent for central nervous system malignancies.[3][8] Recent findings have also highlighted its role in modulating tumor metabolism and epigenetics, particularly in H3K27M-mutant diffuse midline gliomas.[12][13][14][15]

The multifaceted mechanism of TIC10 necessitates a thoughtful approach to the design of in vivo studies. The choice of experimental model is paramount and should be guided by the specific research question, whether it is to demonstrate general anti-tumor efficacy, investigate effects on the tumor microenvironment, or elucidate specific mechanistic pathways.

## Selecting the Appropriate In Vivo Model

The selection of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings. TIC10 has shown efficacy in a variety of models, including xenografts, patient-derived xenografts (PDXs), syngeneic models, and genetically engineered mouse models (GEMMs).[6]

## Xenograft and Patient-Derived Xenograft (PDX) Models

Xenograft models, established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice, are workhorse models for initial efficacy screening. PDX models, which involve the direct implantation of patient tumor tissue, are considered to better recapitulate the heterogeneity and architecture of the original human tumor.[16][17]

- Application: Ideal for assessing the direct anti-tumor activity of TIC10 on human cancer cells and for evaluating biomarkers of response.

- **Causality:** The use of immunodeficient mice isolates the effect of TIC10 on the tumor cells themselves, minimizing the confounding influence of an intact immune system. This is crucial for initial proof-of-concept studies.
- **Considerations:** The lack of a functional immune system in these models precludes the study of TIC10's immunomodulatory effects.

## Syngeneic Models

Syngeneic models utilize the implantation of cancer cell lines derived from a specific inbred mouse strain into immunocompetent mice of the same strain.[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Application:** Essential for investigating the immunomodulatory effects of TIC10, such as the recruitment and activation of Natural Killer (NK) cells.[\[6\]](#)[\[21\]](#)
- **Causality:** A fully competent immune system allows for the evaluation of how TIC10 influences the tumor-immune interplay. Studies have shown that NK cell depletion can reduce the anti-tumor efficacy of TIC10, highlighting the importance of its immune-mediated effects.[\[6\]](#)
- **Considerations:** The relevance of murine-specific immune responses to the human condition should be carefully considered.

## Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically altered to develop spontaneous tumors that more accurately mimic the genetic progression of human cancers.[\[22\]](#)[\[23\]](#)

- **Application:** Provide a highly relevant context for studying TIC10's efficacy in tumors with specific genetic drivers and for long-term prevention studies. For example, the Apcmin/+ mouse model has been used to study the preventative effects of TIC10 on intestinal polyposis.[\[24\]](#)
- **Causality:** GEMMs allow for the investigation of TIC10's effects in a setting where the tumor arises de novo within a native microenvironment, offering insights into tumor initiation and progression.

- Considerations: GEMMs can be time-consuming and expensive to develop and maintain. The specific genetic alterations should be carefully chosen to align with the targeted human cancer.

Model Type	Key Advantages	Key Limitations	Primary Application for TIC10 Studies
Xenograft	High throughput, reproducible, good for initial efficacy.	Lacks an intact immune system.	Initial screening for anti-tumor activity.
PDX	Preserves human tumor heterogeneity and architecture.[16]	Technically demanding, variable take rates.	Evaluating efficacy in patient-relevant tumors.
Syngeneic	Fully competent immune system.[18][20]	Murine-specific immune responses may not fully translate.	Investigating immunomodulatory effects of TIC10.[6]
GEMM	Spontaneous tumor development in a native microenvironment.[22]	Time-consuming and costly.	Long-term efficacy and prevention studies.

## Experimental Protocols

### TIC10 (ONC201) Formulation and Administration

TIC10 is orally bioavailable, which simplifies its administration in preclinical models.[3]

#### Protocol 1: Preparation of TIC10 for Oral Gavage

- Reconstitution: Dissolve TIC10 powder in a suitable vehicle. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Ensure complete dissolution.
- Dosage Calculation: Calculate the required volume for each animal based on its body weight and the target dose. Doses in preclinical studies have ranged from 25 mg/kg to 100 mg/kg. [25]

- Administration: Administer the calculated volume via oral gavage using an appropriate gauge feeding needle. Ensure proper technique to avoid injury to the animal.

## Dosing Regimen and Schedule

Preclinical studies have explored various dosing schedules, from infrequent dosing (e.g., once every 3 weeks) to more frequent administration (e.g., twice weekly).[25][26] Dose intensification has been shown to enhance anti-tumor and anti-metastatic efficacy and promote the recruitment of NK cells.[21]

Table 2: Representative Dosing Schedules for TIC10 in Murine Models

Dose	Frequency	Model Type	Key Findings	Reference
25-100 mg/kg	Twice weekly to once every 4 weeks	Xenograft (HT-29, HCT116 p53-null, MDA-MB-231)	Dose- and schedule-dependent effects on tumor progression.	[25]
25 mg/kg	Not specified	Murine models	Saturation of anti-tumor activity.	[26][27]
125 mg/kg	Once a week	Midline in utero electroporation (IUE) mouse model of H3K27M-mutant glioma	Significantly extended survival.	[12]
100 mg/kg	Once a week	Orthotopic mouse model (TP54 DMG cells)	Significant survival benefit.	[12]

## Efficacy Assessment

### Protocol 2: Tumor Growth Inhibition Studies

- **Tumor Implantation:** Implant tumor cells or fragments subcutaneously or orthotopically into the appropriate mouse strain.
- **Tumor Measurement:** For subcutaneous tumors, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- **Body Weight Monitoring:** Monitor animal body weight 2-3 times per week as an indicator of general health and potential toxicity.
- **Treatment Initiation:** Begin TIC10 treatment when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- **Data Analysis:** Plot mean tumor volume  $\pm$  SEM over time for each treatment group. At the end of the study, calculate the tumor growth inhibition (TGI) for each group.
- **Survival Studies:** For orthotopic or metastatic models, monitor animals for clinical signs of disease progression and euthanize them when they reach pre-defined endpoints. Analyze survival data using Kaplan-Meier curves.

## Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to confirm target engagement and understand the biological effects of TIC10 *in vivo*.

### Protocol 3: Western Blot Analysis of Tumor Lysates

- **Tissue Collection:** At specified time points after TIC10 administration, euthanize animals and excise tumors.
- **Protein Extraction:** Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Western Blotting:** Perform standard western blotting procedures to assess the levels of key proteins in the TIC10 signaling pathway, including:
  - Phospho-Akt, Total Akt

- Phospho-ERK, Total ERK
- ATF4
- CHOP
- DR5
- Cleaved Caspase-3 (as a marker of apoptosis)
- Data Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).

#### Protocol 4: Immunohistochemistry (IHC) for Biomarker Expression

- Tissue Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
- IHC Staining: Perform IHC staining on tumor sections using antibodies against key biomarkers such as TRAIL, DR5, and Ki-67 (for proliferation).
- Image Analysis: Quantify the staining intensity and percentage of positive cells using digital pathology software.

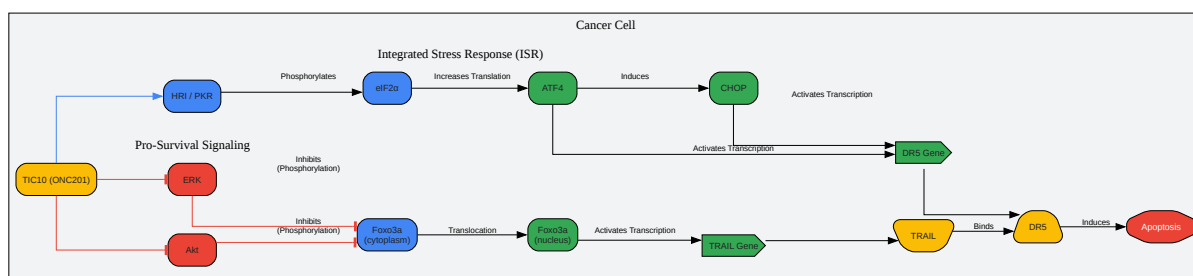
#### Protocol 5: Flow Cytometry for Immune Cell Infiltration (Syngeneic Models)

- Tumor Dissociation: Dissociate excised tumors into a single-cell suspension using enzymatic digestion.
- Immune Cell Staining: Stain the cell suspension with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; NK1.1 for NK cells; F4/80 for macrophages).
- Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.

## Signaling Pathways and Experimental Workflows

## TIC10 (ONC201) Mechanism of Action

The following diagram illustrates the core signaling pathways activated by TIC10.

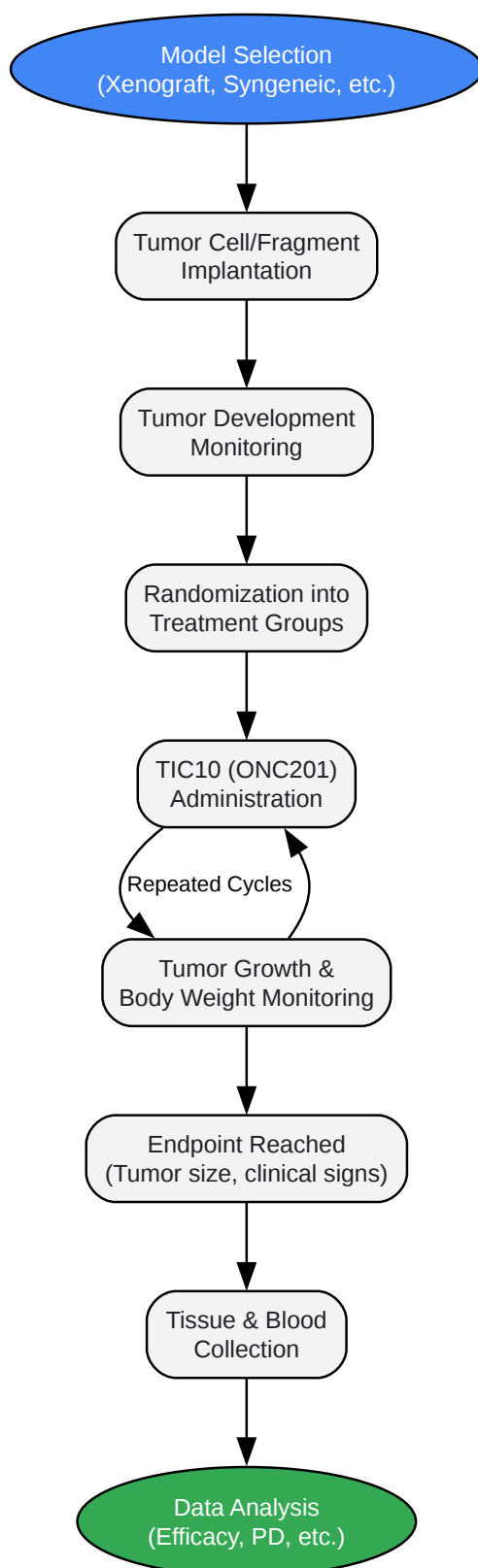


[Click to download full resolution via product page](#)

Caption: TIC10 (ONC201) signaling pathway.

## In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.



[Click to download full resolution via product page](#)

Caption: A standard workflow for in vivo efficacy studies.

## Conclusion

The successful preclinical evaluation of TIC10 (ONC201) relies on the implementation of well-designed and rigorously executed in vivo studies. By carefully selecting the appropriate animal model, optimizing dosing regimens, and incorporating robust pharmacodynamic analyses, researchers can generate high-quality data to further elucidate the therapeutic potential of this promising anti-cancer agent. The protocols and insights provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the development of novel cancer therapies.

## References

- Allen, J. E., et al. (2016). ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases. *Science Signaling*, 9(415), ra18. [\[Link\]](#)
- Prabhu, V. V., et al. (2016). ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases. *PubMed*, [\[Link\]](#)
- Singh, S., et al. (2022). ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells. *MDPI*, [\[Link\]](#)
- Prabhu, V. V., et al. (2020). ONC201 and imipridones: Anti-cancer compounds with clinical efficacy. *PubMed Central*, [\[Link\]](#)
- Ishizawa, J., et al. (2016). ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies. *PubMed*, [\[Link\]](#)
- Greer, Y. E., & Lipkowitz, S. (2015). TIC10/ONC201: a bend in the road to clinical development. *Oncotarget*, 6(25), 20738–20739. [\[Link\]](#)
- El-Deiry, W. S. TIC10 anti-tumor effect through regulation of Foxo3a and TRAIL. *Grantome*, [\[Link\]](#)
- O'Donnell, J. P., et al. (2020). ONC201 induces potent activation of the integrated stress response in a... *ResearchGate*, [\[Link\]](#)

- Stein, M. N., et al. (2017). First-in-Human Clinical Trial of Oral ONC201 in Patients with Refractory Solid Tumors. *Clinical Cancer Research*, 23(15), 4163–4169. [[Link](#)]
- Greer, Y. E., & Lipkowitz, S. (2015). Structure and mechanism of action of TIC10/ ONC201. ResearchGate, [[Link](#)]
- Prabhu, V. V., et al. (2015). Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner. *Cancer Research*, 75(7), 1423–1432. [[Link](#)]
- Panditharatna, E., et al. (2023). Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways. *Cancer Discovery*, 13(11), 2396–2415. [[Link](#)]
- Wagner, J., et al. (2022). Mechanism of action of ONC201. ResearchGate, [[Link](#)]
- Karpel-Massler, G., et al. (2021). ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression. *Frontiers in Oncology*, 11, 781525. [[Link](#)]
- Prabhu, V. V., et al. (2016). Dose-intensified ONC201 to exert anti-metastatic efficacy and to promote intra-tumoral recruitment of NK-cells in mice. *ASCO Publications*, [[Link](#)]
- Allen, J. E. (2014). Efficacy and Mechanistic Evaluation of Tic10, A Novel Antitumor Agent. ScholarlyCommons, [[Link](#)]
- Allen, J. E., et al. (2015). Identification of TRAIL-inducing compounds highlights small molecule ONC201/TIC10 as a unique anti-cancer agent that activates the TRAIL pathway. ResearchGate, [[Link](#)]
- National Cancer Institute. (2019). A Phase II, Open-Label Study of ONC201 in Adults with Recurrent High-Grade Glioma Protocol Number: ONC013. *ClinicalTrials.gov*, [[Link](#)]
- Ralff, M. D., & El-Deiry, W. S. (2018). ONC201: a new treatment option being tested clinically for recurrent glioblastoma. *Translational Cancer Research*, 7(S2), S175–S178. [[Link](#)]

- Arrillaga-Romany, I., et al. (2024). ONC201 (Dordaviprone) in Recurrent H3 K27M–Mutant Diffuse Midline Glioma. *Journal of Clinical Oncology*, JCO.23.01333. [[Link](#)]
- Wagner, J., et al. (2018). Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment. *Journal of Clinical Investigation*, 128(6), 2325–2338. [[Link](#)]
- Stein, M. N., et al. (2017). First-in-human Clinical Trial of Oral ONC201 in Patients with Refractory Solid Tumors. *Clinical Cancer Research*, 23(15), 4163–4169. [[Link](#)]
- Kashfi, S., et al. (2018). Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model. *Oncotarget*, 9(12), 10567–10578. [[Link](#)]
- Prabhu, V. V., et al. (2016). Dose-intensified ONC201 to exert anti-metastatic efficacy and to promote intra-tumoral recruitment of NK-cells in mice. *ASCO Publications*, [[Link](#)]
- Wagner, J., et al. (2018). Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment. *Journal of Clinical Investigation*, 128(6), 2325–2338. [[Link](#)]
- Gardner, S. L., et al. (2022). Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy. *ResearchGate*, [[Link](#)]
- Panditharatna, E., et al. (2023). Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways. *PubMed Central*, [[Link](#)]
- Venneti, S., et al. (2020). CTNI-17. CLINICAL EFFICACY AND PREDICTIVE BIOMARKERS OF ONC201 IN H3 K27M-MUTANT DIFFUSE MIDLINE GLIOMA. *Neuro-Oncology*, 22(Suppl 3), iii535. [[Link](#)]
- Gardner, S. L., et al. (2022). Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy. *Journal of Neuro-Oncology*, 159(3), 511–521. [[Link](#)]

- Stein, M. N., et al. (2019). Pharmacokinetic analysis of ONC201. a ONC201 plasma concentrations... ResearchGate, [\[Link\]](#)
- Kilburn, L. B., et al. (2024). Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma. *Pediatric Blood & Cancer*, e30985. [\[Link\]](#)
- Oncodesign. (n.d.). EVALUATION OF IMMUNO-ONCOLOGY RELATED TREATMENT IN SYNGENIC MOUSE MODELS. Oncodesign, [\[Link\]](#)
- Bagley, S. (2024). ONC201 Looks to Prove Efficacy in Trial For Rare H3K27M-Mutated Diffuse Midline Gliomas. OncoLive, [\[Link\]](#)
- University of Michigan Health. (2023). Study Reveals ONC201 Nearly Doubles Survival Rate for DIPG/DMG Patients. YouTube, [\[Link\]](#)
- Bagley, S. J., et al. (2024). ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma. *Neuro-Oncology Advances*, 6(1), vdae020. [\[Link\]](#)
- TD2. (n.d.). Advancing Immunotherapy Research: Syngeneic Tumor Models for Preclinical Success. TD2, [\[Link\]](#)
- Reaction Biology. (n.d.). Syngeneic Mouse Models. Reaction Biology, [\[Link\]](#)
- Zgheib, A., et al. (2021). The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors. *Neuro-Oncology*, 23(11), 1886–1897. [\[Link\]](#)
- ChadTough Defeat DIPG Foundation. (2024). ONC201 FDA Approval. ChadTough Defeat DIPG Foundation, [\[Link\]](#)
- The Jackson Laboratory. (2023). Patient-derived xenograft models for preclinical oncology research. YouTube, [\[Link\]](#)
- Panditharatna, E., et al. (2023). Clinical Efficacy of ONC201 in H3K27M-Mutant Diffuse Midline Gliomas Is Driven by Disruption of Integrated Metabolic and Epigenetic Pathways.

PubMed, [[Link](#)]

- Oldrini, B. (2017). Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries. *Frontiers in Oncology*, 7, 76. [[Link](#)]
- Castle, K. D., et al. (2017). Genetically engineered mouse models for studying radiation biology. *Translational Cancer Research*, 6(Suppl 5), S882–S894. [[Link](#)]
- Arrillaga-Romany, I., et al. (2024). Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort. *Neuro-Oncology*, noac221. [[Link](#)]

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2 $\alpha$  kinases - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 3. TIC10/ONC201: a bend in the road to clinical development - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. ONC201/TIC10 Is Empowered by 2-Deoxyglucose and Causes Metabolic Reprogramming in Medulloblastoma Cells in Vitro Independent of C-Myc Expression - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 7. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells | MDPI [[mdpi.com](#)]
- 8. TIC10 anti-tumor effect through regulation of Foxo3a and TRAIL - Wafik El-Deiry [[grantome.com](#)]
- 9. Small-Molecule ONC201/TIC10 Targets Chemotherapy-Resistant Colorectal Cancer Stem-like Cells in an Akt/Foxo3a/TRAIL-Dependent Manner - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [repository.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. youtube.com [youtube.com]
- 15. michiganmedicine.org [michiganmedicine.org]
- 16. The development of a rapid patient-derived xenograft model to predict chemotherapeutic drug sensitivity/resistance in malignant glial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. oncodesign.com [oncodesign.com]
- 19. td2inc.com [td2inc.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. JCI - Dose intensification of TRAIL-inducing ONC201 inhibits metastasis and promotes intratumoral NK cell recruitment [jci.org]
- 22. Genetically Engineered Mouse Models of Gliomas: Technological Developments for Translational Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetically engineered mouse models for studying radiation biology - Castle - Translational Cancer Research [tcr.amegroups.org]
- 24. Oral administration of TRAIL-inducing small molecule ONC201/TIC10 prevents intestinal polyposis in the Apcmin/+ mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. First-in-human Clinical Trial of Oral ONC201 in Patients with Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Experimental Models of TIC10 (ONC201)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683152/docs#application-notes-and-protocols-for-in-vivo-experimental-models-of-tic10-onc201]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)